

^1H and ^{13}C NMR analysis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

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Compound of Interest

Compound Name: 4-(6-Chloropyridazin-3-yl)benzaldehyde

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Analysis of **4-(6-Chloropyridazin-3-yl)benzaldehyde**: A Comparative Approach

Introduction

4-(6-Chloropyridazin-3-yl)benzaldehyde is a bi-functional heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] Its structure, featuring a reactive aldehyde group and a versatile chloropyridazine moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.^{[2][3][4]} Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for confirming its molecular architecture in solution.

This guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **4-(6-Chloropyridazin-3-yl)benzaldehyde**. Beyond a simple data report, we delve into the causal relationships between molecular structure and spectral output, explaining the rationale behind chemical shifts and coupling patterns. We further contextualize this analysis by comparing its spectral features with those of structurally related aromatic aldehydes, offering a deeper understanding of the electronic effects at play.

Section 1: Foundational Principles of NMR for Aromatic Aldehydes

The NMR spectrum of an aromatic aldehyde is governed by the intricate interplay of electron density, magnetic anisotropy, and through-bond scalar coupling. Understanding these principles is key to accurate spectral interpretation.

- **Inductive and Resonance Effects:** The chemical shift of aromatic protons and carbons is highly sensitive to the electronic nature of substituents.^[5] Electron-withdrawing groups (EWGs), such as the aldehyde (-CHO) and the chloropyridazine ring, decrease electron density on the attached benzene ring via induction and resonance. This "deshielding" effect causes the corresponding nuclei to resonate at a higher frequency, shifting their signals downfield (to higher ppm values).^[5]
- **Magnetic Anisotropy:** The π -electron systems of the benzene and pyridazine rings, as well as the carbonyl group (C=O), generate their own localized magnetic fields when placed in the external magnetic field of the NMR spectrometer.^{[6][7]} Protons positioned in the plane of these π -systems, such as the aromatic and aldehyde protons, experience a stronger effective magnetic field. This anisotropic deshielding is responsible for the characteristic downfield chemical shifts of aromatic protons (7-8.5 ppm) and the even more pronounced downfield shift of the aldehyde proton (9-10 ppm).^{[6][8]}

Section 2: Experimental Protocol for High-Resolution NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ^1H and ^{13}C NMR spectra suitable for unambiguous structural confirmation. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology

- **Sample Preparation:**
 - Accurately weigh approximately 5-10 mg of **4-(6-Chloropyridazin-3-yl)benzaldehyde**.
 - Transfer the solid to a clean, dry NMR tube.

- Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl Sulfoxide-d₆ (DMSO-d_6). CDCl_3 is often preferred for its ability to dissolve a wide range of organic compounds and its relative inertness.
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the universal reference point for chemical shifts.^[9]
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
- Instrument Setup and Calibration:
 - Insert the sample into the NMR spectrometer.
 - "Lock" the spectrometer onto the deuterium signal of the solvent. This crucial step ensures the stability of the magnetic field during data acquisition.^[10]
 - "Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks and improved resolution.
- Data Acquisition:
 - ^1H NMR Spectrum: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient to achieve an excellent signal-to-noise ratio.
 - ^{13}C NMR Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling collapses all ^{13}C - ^1H coupling, resulting in a single sharp peak for each unique carbon atom.^[11] Due to the low natural abundance of the ^{13}C isotope (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Caption: Workflow for NMR sample preparation and data acquisition.

Section 3: Detailed Spectral Analysis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

The molecular structure presents three distinct spin systems: the aldehyde proton, the 1,4-disubstituted benzene ring, and the disubstituted pyridazine ring. A systematic assignment of the signals is detailed below.

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